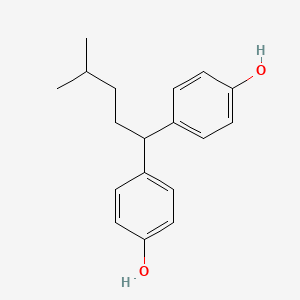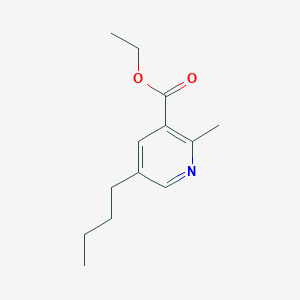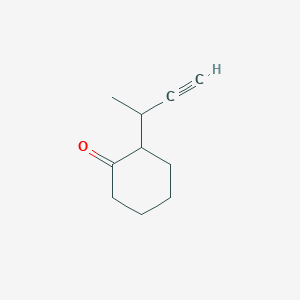
(4-Ethenylphenyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethenylphenyl)cyanamide is an organic compound with the molecular formula C9H8N2 It is characterized by the presence of a cyanamide group (-C≡N) attached to a phenyl ring, which is further substituted with an ethenyl group (-CH=CH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)cyanamide typically involves the reaction of 4-vinylbenzyl chloride with sodium cyanamide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the chloride group by the cyanamide anion, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be utilized to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethenylphenyl)cyanamide can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyanamide group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-ethenylbenzaldehyde or 4-ethenylbenzoic acid.
Reduction: Formation of 4-ethenylphenylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(4-Ethenylphenyl)cyanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Ethenylphenyl)cyanamide is not well-documented. it is likely that the compound interacts with biological molecules through its cyanamide and ethenyl groups. The cyanamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The ethenyl group may also participate in covalent bonding with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methylphenyl)cyanamide: Similar structure but with a methyl group instead of an ethenyl group.
(4-Ethylphenyl)cyanamide: Similar structure but with an ethyl group instead of an ethenyl group.
(4-Phenyl)cyanamide: Lacks the ethenyl group, only has the phenyl and cyanamide groups.
Uniqueness
(4-Ethenylphenyl)cyanamide is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethenyl group allows for additional functionalization and modification, making it a versatile compound in synthetic chemistry.
Eigenschaften
| 96388-70-4 | |
Molekularformel |
C9H8N2 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
(4-ethenylphenyl)cyanamide |
InChI |
InChI=1S/C9H8N2/c1-2-8-3-5-9(6-4-8)11-7-10/h2-6,11H,1H2 |
InChI-Schlüssel |
LHAUESSGZQDMBD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








